molecular formula C18H25NO4 B13644923 1-Benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

1-Benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B13644923
M. Wt: 319.4 g/mol
InChI Key: ZQMSYBHUZMMTCO-UHFFFAOYSA-N
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Description

1-Benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C19H27NO4. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used as an intermediate in organic synthesis. This compound is notable for its applications in the pharmaceutical industry, particularly in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the benzyl group to a benzaldehyde or benzoic acid derivative.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or the benzyl group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include benzyl alcohol, benzaldehyde, and various substituted piperidine derivatives .

Scientific Research Applications

1-Benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: Applied in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other positions on the molecule. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity. The carboxylic acid group can form hydrogen bonds, further stabilizing interactions with biological targets .

Comparison with Similar Compounds

  • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
  • Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate
  • 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

Comparison: 1-Benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins. This distinguishes it from other Boc-protected piperidine derivatives, which may lack this specific interaction capability .

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)18(15(20)21)9-11-19(12-10-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21)

InChI Key

ZQMSYBHUZMMTCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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